Regioisomeric CYP3A4 Inhibition: 4-Acetyl vs. 5-Acetyl Imidazole Selectivity
The 4-acetyl regioisomer of 1-(2-hexyl-1H-imidazol-4-yl)ethanone demonstrates potent inhibition of human CYP3A4 with an IC50 of 233 nM, whereas the 5-acetyl regioisomer is substantially less active, exhibiting an IC50 of 20,000 nM (20 μM) in a comparable human liver microsome assay measuring midazolam 1-hydroxylation [1][2]. This represents an 86-fold difference in CYP3A4 inhibitory potency between the two regioisomers, underscoring the critical importance of the acetyl substitution position for off-target cytochrome P450 engagement.
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 233 nM (human CYP3A4 expressed in insect supersomes, substrate: midazolam, measured as reduction in 10-hydroxymidazolam formation) [1] |
| Comparator Or Baseline | 5-Acetyl regioisomer (CHEMBL4203566 / BDBM50457867): IC50 = 20,000 nM (human liver microsomes, midazolam 1-hydroxylation by LC-MS/MS) [2] |
| Quantified Difference | 86-fold greater potency for the 4-acetyl regioisomer (233 nM vs. 20,000 nM) |
| Conditions | CYP3A4 inhibition assays; target compound: recombinant human CYP3A4 in insect supersomes with midazolam substrate; comparator: human liver microsomes with midazolam 1-hydroxylation measured by LC-MS/MS. Assay conditions differ slightly but both use midazolam hydroxylation as the CYP3A4-specific probe reaction. |
Why This Matters
Researchers procuring an imidazole-based CYP3A4 inhibitor must select the correct regioisomer; the 5-acetyl analog is essentially inactive, and substitution would result in a complete loss of the desired P450 inhibition phenotype, potentially invalidating an entire lead optimization campaign.
- [1] BindingDB BDBM50568243 (CHEMBL4846752). IC50: 233 nM. Target: Cytochrome P450 3A4 (Human). Assay: Inhibition of human CYP3A4 expressed in insect supersomes assessed as reduction in 10-hydroxymidazolam formation using midazolam as substrate. Curated by University of Sharjah / ChEMBL. View Source
- [2] BindingDB BDBM50457867 (CHEMBL4203566). IC50: 2.00E+4 nM (20,000 nM). Target: Cytochrome P450 3A4 (Human). Assay: Inhibition of CYP3A4 in human liver microsomes assessed as decrease in midazolam 1-hydroxylation by LC-MS/MS analysis. Curated by Ucb Pharma / ChEMBL. View Source
